

# A Comprehensive Technical Guide to N-(Acetoacetyl)anthranilic Acid

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## Compound of Interest

Compound Name: *N-(Acetoacetyl)anthranilic acid*

CAS No.: 35354-86-0

Cat. No.: B1277847

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **N-(Acetoacetyl)anthranilic acid**, a key organic compound. It covers its chemical identity, physical properties, synthesis protocols, and the broader biological context of anthranilic acid derivatives, offering valuable information for professionals in research and drug development.

## Chemical Identity and Properties

**N-(Acetoacetyl)anthranilic acid**, also known as 2-(Acetoacetamido)-benzoic acid, is an organic compound belonging to the anthranilic acid family.<sup>[1]</sup> Its chemical structure features an anthranilic acid core where the amino group is substituted with an acetoacetyl group. This compound serves as a significant intermediate in the synthesis of various dyes, pigments, and potentially pharmaceuticals.<sup>[1]</sup>

CAS Number:35354-86-0<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

The fundamental properties of **N-(Acetoacetyl)anthranilic acid** are summarized in the table below, providing a quick reference for laboratory and research applications.

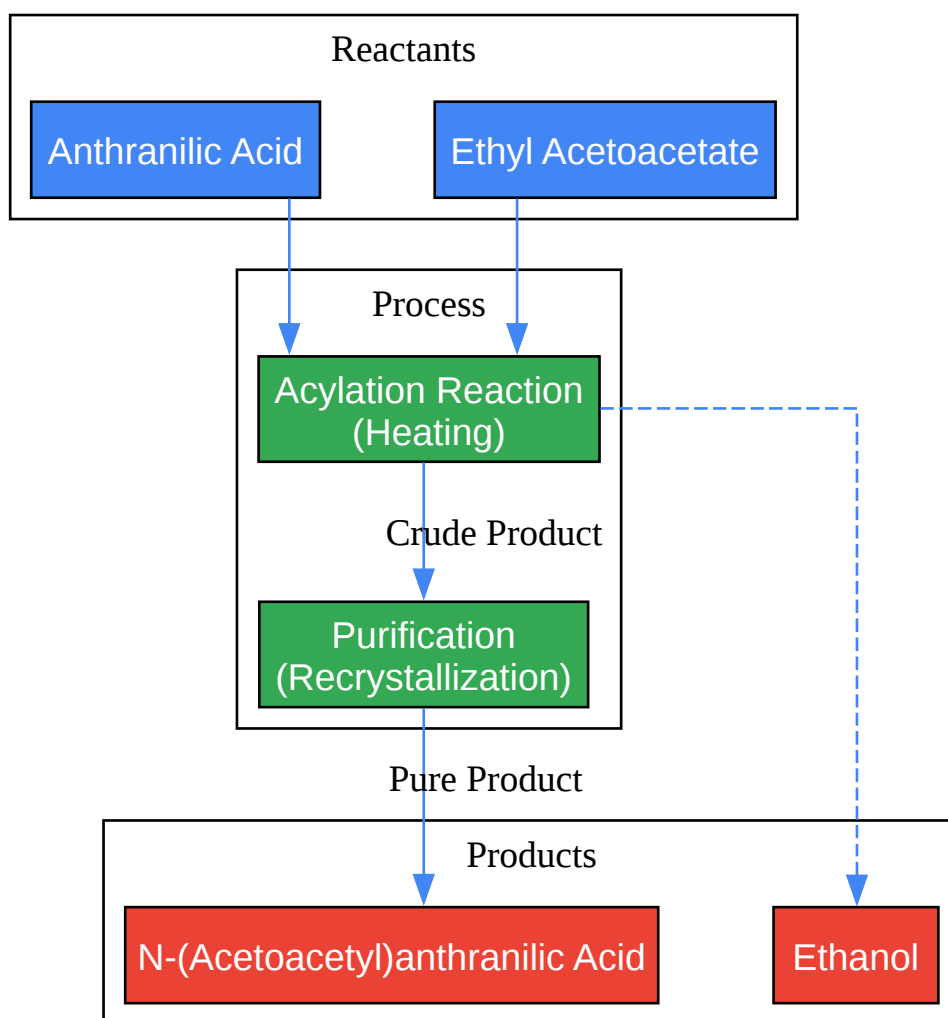
## Quantitative Data Summary

This table consolidates the key quantitative chemical and physical data for **N-(Acetoacetyl)anthranilic acid**.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	[1][2][4]
Molecular Weight	221.21 g/mol	[1][2][4]
Melting Point	86.6 °C	[1][2]
Boiling Point	478.67 °C at 760 mmHg	[1][2]
Density	1.132 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	3.27 ± 0.10	[1][2]
Flash Point	162.7 °C	[1][2]
Refractive Index	1.603	[1]
Vapor Pressure	5.69E-10 mmHg at 25°C	[1]

## Synthesis of N-(Acetoacetyl)anthranilic Acid

The synthesis of **N-(Acetoacetyl)anthranilic acid** typically involves the acylation of anthranilic acid. The common upstream products used for its preparation are anthranilic acid and ethyl acetoacetate.[1] The reaction involves the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the ester group in ethyl acetoacetate, followed by the elimination of ethanol.



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Caption: General workflow for the synthesis of **N-(Acetoacetyl)anthranilic acid**.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from general procedures for the N-acylation of anthranilic acid.[5][6]

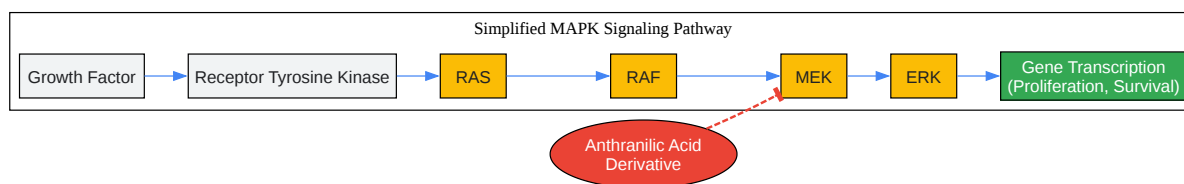
- Reagents and Setup:
  - Anthranilic acid (1 mole equivalent)
  - Ethyl acetoacetate (1.1 mole equivalent)

- Toluene or another suitable high-boiling point solvent
- A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Procedure:
  - Dissolve anthranilic acid in the solvent within the round-bottom flask.
  - Add ethyl acetoacetate to the solution.
  - Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
  - Continue refluxing for 4-6 hours or until the theoretical amount of ethanol has been collected.
  - Allow the reaction mixture to cool to room temperature.
- Isolation and Purification:
  - The product may precipitate upon cooling. If so, collect the crude solid by vacuum filtration.
  - If the product remains dissolved, reduce the solvent volume under reduced pressure.
  - Wash the crude solid with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials.
  - Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
  - Dry the purified crystals under vacuum.
- Characterization:
  - Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

## Biological and Pharmacological Context

While **N-(Acetoacetyl)anthranilic acid** itself is primarily documented as a chemical intermediate, the broader class of anthranilic acid derivatives exhibits a vast range of biological activities, making this scaffold highly relevant for drug discovery.[1]

- **Anti-inflammatory and Analgesic Activity:** Many anthranilic acid derivatives, such as fenamates (e.g., mefenamic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
- **Antimicrobial and Antiviral Properties:** Various derivatives have shown efficacy against bacteria and fungi.[9][10] Some exhibit antiviral activity by inhibiting enzymes like HCV NS5B polymerase.[8]
- **Anticancer and Enzyme Inhibition:** Anthranilic acid analogs can act as apoptosis initiators and inhibitors of key signaling pathways implicated in cancer, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[8][10] They have also been identified as inhibitors of enzymes like MabA (FabG1) in *Mycobacterium tuberculosis* and matrix metalloproteinases (MMPs).[9][11]



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Caption: Inhibition of the MAPK pathway by certain anthranilic acid derivatives.

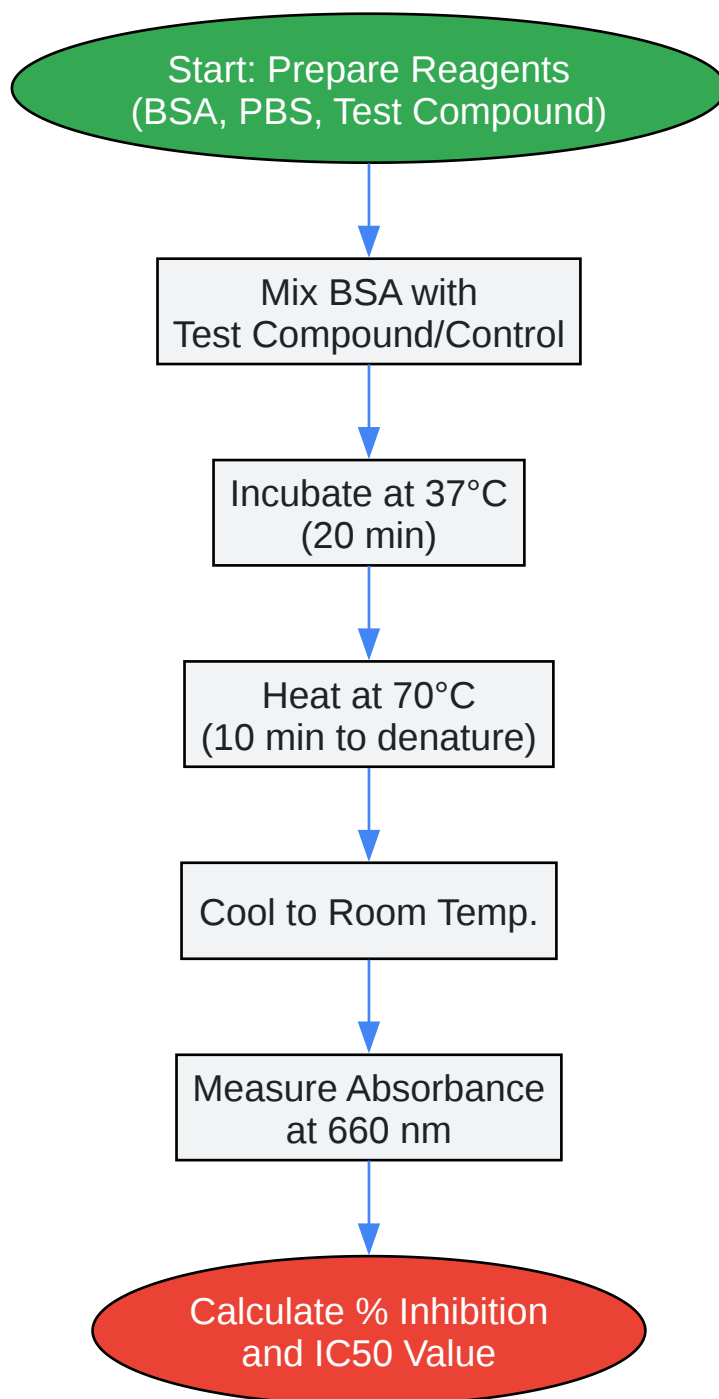
## Experimental Protocols for Biological Evaluation

The following protocols describe standard assays to evaluate the potential biological activities of **N-(Acetoacetyl)anthranilic acid** or its derivatives.

#### Protocol 1: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.<sup>[7]</sup>

- Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound stock solution, reference drug (e.g., Diclofenac sodium).
- Procedure:
  - Prepare a 0.5% w/v solution of BSA in PBS.
  - Prepare various concentrations of the test compound and reference drug.
  - To 5 ml of each test/reference solution, add 0.5 ml of the BSA solution.
  - A control group consists of 5 ml of PBS and 0.5 ml of BSA solution.
  - Incubate all samples at 37°C for 20 minutes.
  - Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
  - After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
- Analysis:
  - Calculate the percentage inhibition of denaturation using the formula: % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$
  - Determine the IC<sub>50</sub> value (the concentration required to inhibit 50% of protein denaturation).



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Caption: Workflow for the in vitro albumin denaturation assay.

Protocol 2: Antimicrobial Activity (Broth Microdilution Assay for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to prevent the visible growth of a microorganism.

- Materials: Mueller-Hinton Broth (MHB), bacterial or fungal inoculum (adjusted to 0.5 McFarland standard), test compound, 96-well microtiter plates, positive control antibiotic.
- Procedure:
  - Dispense 100  $\mu$ L of MHB into each well of a 96-well plate.
  - Add 100  $\mu$ L of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
  - Prepare a standardized inoculum of the microorganism and dilute it so that each well receives a final concentration of approximately  $5 \times 10^5$  CFU/mL.
  - Add 10  $\mu$ L of the inoculum to each well.
  - Include a positive control (broth + inoculum), a negative control (broth only), and a reference antibiotic.
  - Incubate the plate at 37°C for 18-24 hours.
- Analysis:
  - The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.

## Conclusion

**N-(Acetoacetyl)anthranilic acid** (CAS No. 35354-86-0) is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct applications are primarily in chemical synthesis, its structural backbone is shared with a large family of biologically potent anthranilic acid derivatives. The established anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of these related compounds suggest that **N-(Acetoacetyl)anthranilic acid** and its novel derivatives represent a promising area for future research and development in medicinal chemistry and material science. The protocols and data provided in this guide offer a solid foundation for scientists and researchers to explore its full potential.

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